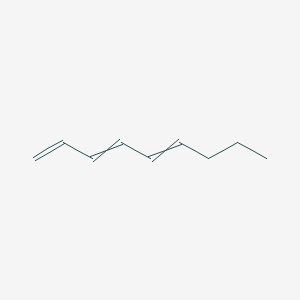
Nona-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nona-1,3,5-triene can be synthesized through various methods. One common approach involves the dehydrobromination of (E,E)-4-bromonona-1,5,7-triene using a strong base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . This reaction typically proceeds under mild conditions and yields the desired triene with high efficiency.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Nona-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: The double bonds in this compound can participate in electrophilic addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or acids can be used under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons like nonane.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Nona-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which Nona-1,3,5-triene exerts its effects depends on the specific reaction or application In chemical reactions, the conjugated double bonds allow for various transformations, such as cycloaddition and polymerization
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexa-1,3,5-triene: A shorter conjugated triene with similar reactivity but different physical properties.
Octa-1,3,5,7-tetraene: A longer conjugated system with additional double bonds, leading to different chemical behavior.
Uniqueness
Nona-1,3,5-triene is unique due to its specific chain length and conjugation pattern, which influence its reactivity and potential applications. Its properties make it a valuable compound for studying conjugated systems and developing new materials.
Propriétés
Numéro CAS |
603959-49-5 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
nona-1,3,5-triene |
InChI |
InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3,5,7-9H,1,4,6H2,2H3 |
Clé InChI |
HJDZTDLMEBIHJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


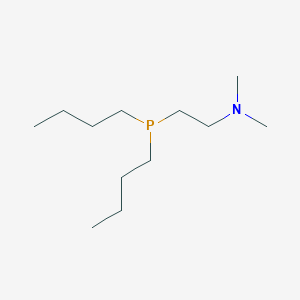
![2,4-Dinitro-5-[(propan-2-yl)oxy]phenol](/img/structure/B12581550.png)
![Benzoic acid, 4-[[(1-iminopentyl)amino]methyl]-, methyl ester](/img/structure/B12581554.png)

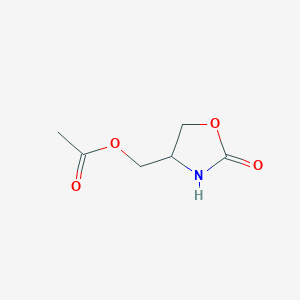
![Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate](/img/structure/B12581565.png)
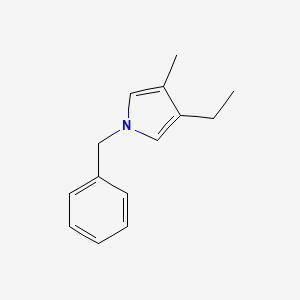
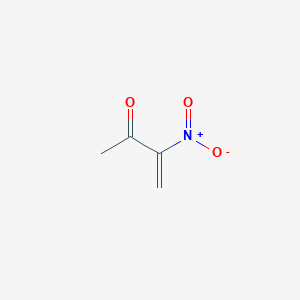
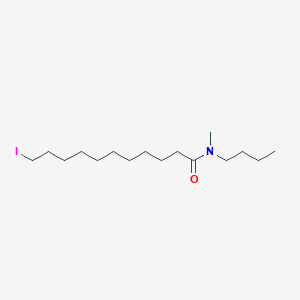
silane](/img/structure/B12581605.png)
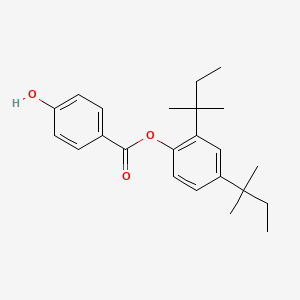
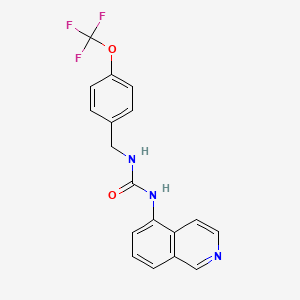
![5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine](/img/structure/B12581639.png)
![4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid](/img/structure/B12581641.png)
